molecular formula C14H13ClFN3O2S B5338108 2-(2-CHLORO-4-FLUOROBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

2-(2-CHLORO-4-FLUOROBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5338108
M. Wt: 341.8 g/mol
InChI Key: VILJJTKBYJODBO-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chlorofluorobenzamido group. The presence of both chlorine and fluorine atoms in the benzamido group adds to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of a thiazole derivative with 2-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the benzamido group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Chloro-4-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-4-fluorobenzamido)-3-methylthiophene-2-carboxylic acid: This compound shares a similar benzamido group but has a thiophene ring instead of a thiazole ring.

    2-Chloro-4-fluorobenzoic acid: A simpler compound with a similar benzamido group but lacking the thiazole ring.

Uniqueness

2-(2-Chloro-4-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to the combination of its thiazole ring and the chlorofluorobenzamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S/c1-7-11(13(21)19(2)3)22-14(17-7)18-12(20)9-5-4-8(16)6-10(9)15/h4-6H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILJJTKBYJODBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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